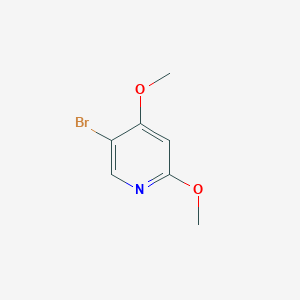

5-Bromo-2,4-dimethoxypyridine

Beschreibung

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Drug Discovery

The pyridine scaffold is a ubiquitous structural motif found in a vast array of biologically active molecules and functional materials. nih.gov Its presence in natural products like vitamins, coenzymes, and alkaloids underscores its fundamental role in biochemistry. lifechemicals.com In the realm of pharmaceuticals, pyridine derivatives are integral components of numerous FDA-approved drugs, demonstrating their importance in treating a wide range of conditions. lifechemicals.com The pyridine ring's ability to improve the solubility and bioavailability of poorly soluble compounds makes it a valuable component in drug design. ajrconline.orgresearchgate.net In organic synthesis, functionalized pyridines serve as versatile building blocks, readily undergoing various chemical transformations to construct more complex molecular architectures. nih.govlifechemicals.com

Role of Halogenation in Modulating Reactivity and Biological Activity

The introduction of halogen atoms onto the pyridine ring profoundly influences its chemical reactivity and biological properties. Halogenation can alter the electron distribution within the aromatic system, affecting its susceptibility to nucleophilic or electrophilic attack. nih.gov This modification is a powerful tool for medicinal chemists, as it can enhance a molecule's binding affinity to biological targets, improve its metabolic stability, and increase its ability to permeate cell membranes. mdpi.comencyclopedia.pub The presence of a halogen, such as bromine, can create a "halogen bond," a specific type of non-covalent interaction that can contribute to the binding of a drug molecule to its target protein. acs.org Furthermore, halogenated compounds often exhibit potent antimicrobial and anticancer activities.

Overview of 5-Bromo-2,4-dimethoxypyridine's Position within Bromo-Substituted Pyridine Chemistry

Among the diverse landscape of halogenated pyridines, this compound stands out as a key intermediate. Its structure, featuring a bromine atom at the 5-position and two methoxy (B1213986) groups at the 2- and 4-positions, provides a unique combination of reactivity and functionality. The bromine atom serves as a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions like the Suzuki-Miyaura reaction, which are fundamental for creating new carbon-carbon bonds. The methoxy groups, being electron-donating, influence the reactivity of the pyridine ring and can be strategically modified or removed in subsequent synthetic steps.

The synthesis of this compound is typically achieved through the bromination of 2,4-dimethoxypyridine (B102433) using a brominating agent such as N-bromosuccinimide (NBS). This specific substitution pattern makes it a valuable precursor for the synthesis of a range of more complex substituted pyridines, which are, in turn, investigated for their potential applications in medicinal chemistry and materials science. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 52606-07-2 |

| Molecular Formula | C₇H₈BrNO₂ |

| Molecular Weight | 218.05 g/mol |

| Appearance | White solid |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2,4-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-6-3-7(11-2)9-4-5(6)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLDCGSNDXFFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596285 | |

| Record name | 5-Bromo-2,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52606-07-2 | |

| Record name | 5-Bromo-2,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2,4 Dimethoxypyridine and Its Analogues

General Reactivity of 5-Bromo-2,4-dimethoxypyridine as a Pyridine (B92270) Derivative

This compound is a substituted pyridine derivative whose chemical reactivity is dictated by the interplay of its constituent functional groups: the pyridine ring, two electron-donating methoxy (B1213986) groups, and a bromine atom. The pyridine ring is an electron-deficient aromatic system, which generally makes it susceptible to nucleophilic attack. However, the presence of two methoxy groups at the 2- and 4-positions significantly influences this intrinsic reactivity.

The methoxy groups are strong electron-donating groups through resonance, increasing the electron density of the pyridine ring. This enhanced electron density deactivates the ring towards nucleophilic aromatic substitution (SNAr) compared to unsubstituted or halogenated pyridines, but it activates it towards electrophilic substitution. The bromine atom at the 5-position, a meta-position relative to the nitrogen, is a versatile functional group. Halogenation of the pyridine ring profoundly influences its chemical reactivity and biological properties by altering the electron distribution within the aromatic system. The bromine atom serves as a key handle for a variety of transformations, particularly in the formation of new carbon-carbon bonds through organometallic cross-coupling reactions. The specific substitution pattern of this compound, with electron-donating groups at positions 2 and 4 and a halogen at position 5, makes it a valuable and versatile precursor in the synthesis of more complex substituted pyridines.

Nucleophilic Substitution Reactions and Their Pathways

In pyridine systems, nucleophilic aromatic substitution (SNAr) is a fundamental reaction. The reactivity towards SNAr is highest at the 2-, 4-, and 6-positions (the ortho and para positions relative to the ring nitrogen) because the negative charge in the intermediate Meisenheimer complex can be stabilized by the electronegative nitrogen atom through resonance. researchgate.net

In the case of this compound, the bromine atom is at the 5-position, which is not as activated towards traditional SNAr as the 2- or 4-positions. researchgate.net However, the methoxy groups at the 2- and 4-positions can potentially act as leaving groups under certain harsh reaction conditions. More commonly, the bromine atom at the 5-position is replaced via nucleophilic substitution, often facilitated by a transition metal catalyst, which proceeds through a different mechanistic pathway than a direct SNAr reaction. For instance, in related bromopyridines, the bromine can be substituted by various nucleophiles. The synthesis of 2-methoxy-5-bromopyridine is achieved from 2,5-dibromopyridine (B19318) through a nucleophilic substitution reaction with sodium methoxide (B1231860), where a bromide ion is displaced by a methoxide ion. chemicalbook.com

The general mechanism for SNAr involves the attack of a nucleophile on the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.

Table 1: Reactivity of Pyridine Positions towards Nucleophilic Aromatic Substitution (SNAr)

| Position | Activation by Nitrogen | Stability of Meisenheimer Complex | General Reactivity |

|---|---|---|---|

| 2- (ortho) | High | High (charge on nitrogen) | High |

| 3- (meta) | Low | Low | Low |

| 4- (para) | High | High (charge on nitrogen) | High |

| 5- (meta) | Low | Low | Low |

Reactivity as a Building Block in Complex Molecule Synthesis

The unique arrangement of functional groups in this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com The bromine atom acts as a versatile anchor for introducing a wide array of substituents through cross-coupling reactions, while the methoxy groups can be retained or modified in later synthetic steps.

For example, its analogue, 5-Bromo-2-methoxypyridine, is utilized as a building block for the β-alanine moiety of an αvβ3 antagonist and in the synthesis of potent and selective somatostatin (B550006) sst3 receptor antagonists. sigmaaldrich.comchemicalbook.com It is also used in synthetic approaches to anti-HIV active integrase inhibitors. chemicalbook.com These applications highlight the strategic importance of the bromo- and methoxy-substituted pyridine scaffold. The ability to selectively functionalize the C-Br bond allows for the convergent synthesis of complex targets, where different fragments of a molecule are prepared separately and then joined together.

Electrophilic and Organometallic Transformations of the Bromine Atom

The bromine atom at the 5-position is the most reactive site for organometallic transformations. It is readily converted into other functional groups through transition-metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Common organometallic transformations involving the bromine atom include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond. This is one of the most widely used methods for this transformation.

Negishi Coupling: Coupling with organozinc reagents, typically catalyzed by nickel or palladium complexes. sigmaaldrich.com

Sonogashira Coupling: Reaction with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst to introduce an alkynyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form a new C-N bond.

Lithium-Halogen Exchange: Treatment with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures generates a lithiated pyridine species. This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

These reactions provide powerful and versatile methods for elaborating the structure of this compound, making it a key intermediate in the synthesis of complex molecular architectures.

Table 2: Examples of Organometallic Reactions on Bromopyridines

| Reaction Name | Reagent Type | Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Palladium | C-C |

| Negishi | Organozinc | Palladium/Nickel | C-C |

| Sonogashira | Terminal Alkyne | Palladium/Copper | C-C (sp) |

| Buchwald-Hartwig | Amine | Palladium | C-N |

| Stille | Organotin | Palladium | C-C |

Functional Group Transformations on Pyridine Substituents (e.g., Oxidation, Reduction)

The methoxy groups on the pyridine ring can also undergo chemical transformations. The most common reaction is ether cleavage (demethylation) to yield the corresponding hydroxypyridines. This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting hydroxyl groups can then be used for further functionalization, for example, through etherification or esterification.

Applications in Medicinal Chemistry and Biological Sciences

Utility as a Pharmaceutical Intermediate and Scaffold in Drug Development

5-Bromo-2,4-dimethoxypyridine and its isomers are recognized as crucial intermediates in the synthesis of a wide array of pharmaceuticals. nbinno.comchemimpex.com The pyridine (B92270) ring is a common feature in many biologically active compounds, and the presence of both bromo and methoxy (B1213986) functional groups allows for diverse and complex molecular constructions. nbinno.com The bromine atom, for instance, acts as a versatile handle for introducing new functionalities through various coupling reactions, which is a fundamental strategy in medicinal chemistry for building molecular complexity. nbinno.com This reactivity makes it an invaluable component for creating novel drug candidates and active pharmaceutical ingredients (APIs). nbinno.com The closely related compound, 5-Bromo-2,4-dichloropyridine, is also noted as an important intermediate in the synthesis of various medicines, highlighting the utility of the bromo-dihalogenated pyridine scaffold. google.com

Development of Therapeutic Agents based on Dimethoxypyridine Structures

The dimethoxypyridine framework is integral to the development of several classes of therapeutic agents, leveraging its structural and chemical properties to target various disease pathways.

Factor XIa (FXIa) is a significant target for the development of new anticoagulants, as its inhibition is believed to reduce the risk of thrombosis with a lower likelihood of causing bleeding complications compared to traditional therapies. nih.govnih.gov A variety of small molecules are being investigated as FXIa inhibitors, with many featuring heterocyclic cores, including pyridine and pyrimidine (B1678525) structures. bohrium.com These inhibitors are designed to bind to specific pockets on the enzyme, such as the S1, S1', and S2' subsites. researchgate.net While numerous scaffolds have been explored for FXIa inhibition, pyridine-based compounds have been specifically optimized to enhance oral bioavailability and binding affinity. bohrium.com

Pyridine and pyrimidine derivatives are well-established as scaffolds for potent anti-inflammatory agents. nih.gov Research has shown that compounds derived from these heterocyclic systems can selectively inhibit cyclooxygenase isoenzymes like COX-2, which is a key target in anti-inflammatory therapy. nih.govmdpi.com The synthesis of novel pyridine and pyrimidine derivatives has yielded compounds that significantly reduce inflammatory markers such as nitric oxide (NO) in cellular models. nih.gov The dimethoxypyridine structure serves as a valuable starting point for creating libraries of compounds to be tested for such anti-inflammatory properties.

The 2-pyridone scaffold is a critical component in a multitude of compounds exhibiting a wide range of biological activities, including antitumor, cytotoxic, and antiviral effects. researchgate.net Specifically, 3-acyl-2-pyridones and 3-cyano-2-pyridones are recognized for their potential in cancer therapy. researchgate.netekb.eg Dimethoxypyridine derivatives, such as 3,5-Dibromo-2,4-dimethoxypyridine, can serve as precursors in the synthesis of these important 3-acyl-2-pyridone structures. researchgate.net The conversion of a methoxy group on the pyridine ring to the carbonyl group of a pyridone is a key synthetic step. The resulting pyridone-based molecules have been shown to act as anticancer agents through various mechanisms, including the inhibition of proteins like survivin, which is highly expressed in many cancer cells. ekb.eg Furthermore, derivatives of the closely related 5-Bromo-2,4-dimethoxypyrimidine are utilized in the development of potential anticancer agents. chemimpex.comijpcbs.com

The pyridine nucleus is a foundational element in the development of new antimicrobial and antifungal agents. The incorporation of a bromine atom into heterocyclic structures is a known strategy for enhancing antimicrobial efficacy. nih.govresearchgate.net For example, 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives, synthesized from 5-bromopyridine-2,3-diamine, have shown significant antibacterial and antifungal activity. researchgate.net Similarly, derivatives of 5-bromo-pyrimidine have been synthesized and tested, showing notable activity against various bacterial and fungal strains. ijpcbs.comfrontiersin.org The this compound scaffold can be chemically modified to produce a variety of derivatives that can be screened for these antimicrobial properties. wjbphs.commdpi.com

Research into Modulators of Biological Systems

Beyond specific therapeutic classes, this compound and its analogs are valuable tools for basic research into the modulation of biological systems. They serve as starting materials for creating molecules designed to interact with and modulate the function of biological targets like enzymes and receptors. chemimpex.com For example, derivatives of 5-bromo-2-methylpyridin-3-amine (B1289001) have been synthesized and shown to possess biological activities, including antibacterial and anticoagulant properties. mdpi.com The ability to systematically modify the dimethoxypyridine core allows researchers to explore structure-activity relationships and develop potent and selective modulators for a wide range of biological pathways.

Interactive Data Table: Applications of Dimethoxypyridine Scaffolds

| Application Area | Target Class/Compound Type | Therapeutic Potential | Relevant Scaffold |

|---|---|---|---|

| Anticoagulation | Factor XIa Inhibitors | Thrombosis Prevention | Pyridine/Pyrimidine-based heterocycles |

| Anti-Inflammatory | COX-2 Inhibitors | Inflammation Control | Pyridine and Pyrimidine derivatives |

| Anticancer | 3-Acyl-2-pyridones, Survivin Inhibitors | Cancer Treatment | Dimethoxypyridine precursors |

| Antimicrobial | Bromo-substituted heterocycles | Antibacterial, Antifungal | Bromopyridine derivatives |

Endocannabinoid System Modulation by Pyridone Alkaloids Synthesized from Dimethoxypyridines

The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a range of physiological processes. Key components of the ECS include the cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (like anandamide), and the enzymes that synthesize and degrade them, such as fatty acid amide hydrolase (FAAH). The modulation of the ECS is a significant area of interest for therapeutic intervention in various diseases.

Naturally occurring pyridone alkaloids and their synthetic derivatives have been investigated for their biological activities. A study exploring the interaction of a series of thirteen 4-hydroxy-2-pyridone derivatives with the endocannabinoid system revealed that these compounds can modulate several of its components. uzh.chunibe.ch While this compound was not directly used in this specific study, a closely related precursor, 3,5-dibromo-2,4-dimethoxypyridine, was utilized in the synthesis of some of the tested pyridone alkaloid derivatives. uzh.ch This highlights the potential of substituted dimethoxypyridines as scaffolds for generating compounds that target the ECS. The protection of the hydroxyl groups of a related precursor with methyl iodide led to the formation of 3,5-dibromo-2,4-dimethoxypyridine, which then underwent regioselective lithiation and alkylation to produce a variety of pyridone alkaloid derivatives. uzh.ch

Investigation of Cannabinoid Receptor (CB1, CB2) Binding Affinities

The cannabinoid receptors CB1 and CB2 are primary targets for cannabinoids and endocannabinoids. The binding affinity of novel compounds to these receptors is a key indicator of their potential to act as modulators of the ECS. In the aforementioned study on pyridone alkaloids, the binding affinities of the synthesized compounds for human CB1 and CB2 receptors were assessed. uzh.ch

The investigation identified a compound, designated as compound 12 , which exhibited selective binding to the CB1 receptor. unibe.ch This selectivity is a desirable characteristic in drug development to minimize off-target effects. The binding affinities of a selection of the tested pyridone alkaloids are presented in the table below.

| Compound | CB1 Ki (µM) | CB2 Ki (µM) |

| 11 | >10 | >10 |

| 12 | 2.7 ± 0.8 | >10 |

| Farinosone A | >10 | >10 |

| Militarinone D | >10 | >10 |

| Torrubiellone C | >10 | >10 |

| Preussin B | >10 | >10 |

| Pyridovericin | >10 | >10 |

Data sourced from a study on the biological evaluation of pyridone alkaloids on the endocannabinoid system. uzh.ch

Studies on Fatty Acid Amide Hydrolase (FAAH) Inhibition and Anandamide (B1667382) Uptake

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. nih.gov Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce therapeutic effects such as analgesia without the psychoactive side effects associated with direct CB1 receptor agonists. nih.gov The study on pyridone alkaloids also investigated their effects on FAAH activity and anandamide uptake. unibe.ch

The results showed that compound 12 and a closely related derivative, compound 11 , inhibited the hydrolysis of anandamide by FAAH. unibe.ch Furthermore, the assessment of anandamide uptake identified four inhibitors with submicromolar IC50 values, indicating potent inhibition of anandamide transport into cells. unibe.ch These findings suggest that pyridone alkaloids derived from dimethoxypyridine precursors have the potential to modulate the endocannabinoid system through multiple mechanisms.

| Compound | FAAH Inhibition (% at 10 µM) | Anandamide Uptake IC50 (µM) |

| 11 | 55 ± 5 | 0.4 ± 0.1 |

| 12 | 45 ± 5 | 0.8 ± 0.2 |

| Farinosone A | <20 | >10 |

| Militarinone D | <20 | >10 |

| Torrubiellone C | <20 | >10 |

| Preussin B | <20 | >10 |

| Pyridovericin | <20 | >10 |

Data sourced from a study on the biological evaluation of pyridone alkaloids on the endocannabinoid system. uzh.ch

Contributions to Agrochemical Development

In addition to its applications in medicinal chemistry, substituted pyridines are important intermediates in the agrochemical industry.

Intermediate in the Production of Pesticides and Herbicides

A closely related compound, 5-Bromo-2-methoxypyridine, is utilized as a key starting material in the synthesis of pesticides and herbicides. nbinno.com The presence of the bromine atom and the methoxy group on the pyridine ring allows for the introduction of various functional groups, which can enhance the pesticidal or herbicidal activity of the final products. nbinno.com It is plausible that this compound could be employed in a similar capacity, serving as a versatile scaffold for the development of new and effective crop protection agents. The ability to modify the compound allows chemists to develop derivatives with improved efficacy, selectivity, and better environmental profiles. nbinno.com

Role in Advanced Materials Science and Supramolecular Chemistry

Precursor in the Synthesis of Advanced Materials

The primary role of 5-Bromo-2,4-dimethoxypyridine in materials synthesis stems from the reactivity of its carbon-bromine bond. The bromine atom at the 5-position serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions. This class of reactions is fundamental for creating new carbon-carbon bonds, allowing for the construction of larger, more complex molecular architectures from simpler precursors.

The Suzuki-Miyaura cross-coupling reaction, in particular, is widely used to couple organohalides with organoboron compounds. wikipedia.orgorganic-chemistry.org In this context, this compound can react with various aryl or vinyl boronic acids to extend its structure. mdpi.comresearchgate.net The C-Br bond is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle that results in the formation of a new C-C bond. illinois.edu This strategic functionalization is a key step in building the conjugated backbones of polymers and organic molecules intended for use in advanced materials.

A summary of relevant cross-coupling reactions for which bromopyridine precursors are suitable is presented below.

| Reaction Name | Coupling Partners | Catalyst (Typical) | Resulting Bond |

| Suzuki-Miyaura Coupling | Organohalide + Organoboron compound | Palladium complex | C-C |

| Stille Coupling | Organohalide + Organotin compound | Palladium complex | C-C |

| Heck Coupling | Alkene + Aryl halide | Palladium complex | C-C |

| Sonogashira Coupling | Terminal alkyne + Aryl halide | Palladium & Copper complexes | C-C (alkyne) |

| Buchwald-Hartwig Amination | Aryl halide + Amine | Palladium complex | C-N |

Functionalization for Supramolecular Chemistry Applications

Supramolecular chemistry involves the design and synthesis of large, well-ordered structures held together by non-covalent interactions. Pyridine-based ligands are cornerstones in this field due to their ability to coordinate with metal ions and form discrete, predictable assemblies. rsc.orgmdpi.com this compound can be functionalized to create sophisticated ligands for these applications, where the pyridine (B92270) nitrogen acts as a primary binding site and the bromo-position allows for the attachment of other functional groups or linking units. rsc.org

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a Lewis base capable of coordinating to a wide range of metal ions. nih.gov This coordination is a driving force in "coordination-driven self-assembly," a powerful strategy for constructing intricate supramolecular architectures such as molecular triangles, squares, and cages. rsc.org

By modifying the 5-position through cross-coupling reactions, multidentate ligands can be synthesized. For example, coupling two bromopyridine units to a central aromatic core can create a bidentate or "pincer" ligand. These tailored ligands can then self-assemble with metal ions into complex, functional structures. rsc.orgnih.gov The geometric preferences of the metal ion (e.g., square-planar, octahedral) and the angles of the ligand dictate the final architecture of the supramolecular assembly. rsc.org

The selective separation of specific metal ions from complex mixtures is a significant challenge, particularly in the context of nuclear waste management. This process requires the recovery of valuable elements like palladium and the sequestration of hazardous long-lived radionuclides such as uranium. dtu.dkmdpi.com This separation is often achieved using highly selective chelating ligands designed to bind strongly to a target metal ion.

Ligands containing "soft" donor atoms like nitrogen are known to have a high affinity for certain metals. mdpi.com Theoretical and experimental studies have explored pyridine-containing ligands for the selective extraction of ions like uranium. rsc.org this compound can serve as a foundational precursor for synthesizing such specialized ligands. The pyridine nitrogen provides a coordination site, while the bromo-group can be used to link the pyridine head to a larger scaffold, potentially incorporating other donor atoms (e.g., oxygen, sulfur) to enhance both the affinity and selectivity for a specific metal ion found in nuclear waste streams. mdpi.comrsc.org

Development of Organic Semiconductors and Light-Emitting Diodes

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). bohrium.commdpi.com Many of these materials are based on extended π-conjugated systems that facilitate charge transport. Pyridine derivatives are frequently incorporated into these materials, often to function as electron-transporting or emissive layers. rsc.org The electron-deficient nature of the pyridine ring can enhance electron mobility. google.com

This compound is an excellent starting material for the synthesis of such conjugated molecules. Through palladium-catalyzed reactions like Suzuki or Stille coupling, the bromine atom can be replaced by other aromatic or vinyl groups. mdpi.com This process allows for the systematic extension of the π-conjugated system, which is essential for tuning the electronic and photophysical properties of the final material. Pyridine-containing polymers and oligomers have been successfully used in electroluminescent devices, with some derivatives leading to highly efficient blue light emission. mit.edudtic.milrsc.org

Applications in Metal-Organic Frameworks (MOFs) and Electroluminescent Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. alfa-chemistry.com Pyridine-based molecules are a well-established class of organic linkers for MOFs, where the pyridine nitrogen atom coordinates directly to the metal centers to build the extended framework. alfa-chemistry.comrsc.org These materials are notable for their high surface areas and tunable pore sizes. alfa-chemistry.com

This compound can be used to synthesize functional linkers for MOFs. researchgate.net For instance, the bromo-group could be converted into a carboxylic acid group, creating a pyridinedicarboxylate linker capable of bridging multiple metal centers. acs.orgacs.org The resulting MOFs can exhibit properties relevant to electroluminescent materials. By choosing appropriate linkers and metal ions, luminescent MOFs (LMOFs) can be designed for applications in chemical sensing, solid-state lighting, and displays. researchgate.net The incorporation of pyridine-based linkers, in particular, has been shown to be effective in creating stable and highly luminescent frameworks. acs.orgacs.org

Computational and Theoretical Investigations of 5 Bromo 2,4 Dimethoxypyridine Analogues

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to elucidating the electronic characteristics of molecules. These methods model the behavior of electrons to predict molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to optimize molecular geometry and analyze the electronic properties of pyridine (B92270) derivatives and their analogues. aps.org DFT has demonstrated reliability in predicting various molecular properties, including geometric parameters, band gap energies, and quantum chemical descriptors that relate to reactivity. researchgate.net

For instance, in studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones (2,4-dimethoxy-THPQs), which are complex analogues containing the 2,4-dimethoxypyrimidine (B108405) core, DFT calculations at the B3LYP/6-31G(d) level were employed to optimize the molecular structures in the ground state. nih.govresearchgate.net Such calculations provide a detailed understanding of the electronic distribution and structural parameters, which are crucial for predicting how the molecule will behave in chemical reactions. The theoretical geometric parameters obtained from these DFT studies were found to be in good agreement with experimental data from single-crystal X-ray diffraction, validating the accuracy of the computational approach. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key tool for investigating the stability and reactivity of a molecule. nih.gov The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular kinetic stability and chemical reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and less stable molecule. nih.gov

FMO analysis helps to predict intermolecular interactions that can affect binding affinity to a biological target. nih.gov For example, in the analysis of 2,4-dimethoxy-THPQ analogues, FMO calculations were used to understand their relative reactivity. The calculated HOMO, LUMO, and energy gap values provided insights into their stability and potential interaction pathways. nih.govresearchgate.net

| Analogue | EHOMO | ELUMO | Energy Gap (ΔE) |

|---|---|---|---|

| Analogue 4a | -5.832 | -1.278 | 4.554 |

| Analogue 4b | -5.873 | -1.428 | 4.445 |

| Analogue 4c | -5.918 | -1.503 | 4.415 |

| Analogue 4d | -5.862 | -1.336 | 4.526 |

Data sourced from a study on 2,4-dimethoxy-THPQs, considered here as complex analogues. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a powerful method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-deficient), which are prone to nucleophilic attack. mdpi.comdntb.gov.ua

In studies of 2,4-dimethoxy-THPQ analogues, MEP analysis was used to investigate their physicochemical properties and relative reactivity. researchgate.net The MEP surface provides a visual representation of the electron density, where minima (the most negative values) identify electron-rich locations such as lone pairs on oxygen or nitrogen atoms. mdpi.com These sites are the most probable locations for interactions with electrophiles or for the formation of hydrogen bonds, which is critical for understanding molecular recognition processes. researchgate.netmdpi.com

In the computational analysis of 2,4-dimethoxy-THPQ analogues, the dipole moment was identified as a significant factor influencing their potential biological activity. nih.govresearchgate.net It was observed that an analogue with a 3-chloro substitution on a phenyl ring exhibited the highest dipole moment, which was correlated with its highest predicted binding affinity in molecular docking studies. This suggests that a greater molecular polarity can contribute to stronger intermolecular interactions, such as those between a ligand and a protein receptor. nih.govresearchgate.net

| Analogue | Dipole Moment (μ) |

|---|---|

| Analogue 4a | 4.805 |

| Analogue 4b | 5.568 |

| Analogue 4c | 5.882 |

| Analogue 4d | 5.158 |

Data sourced from a study on 2,4-dimethoxy-THPQs, considered here as complex analogues. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application in drug discovery is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. frontiersin.org

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein. frontiersin.org This method is instrumental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. physchemres.org

In silico studies on analogues containing the 2,4-dimethoxypyrimidine structure have utilized molecular docking to explore their potential as therapeutic agents. For example, novel 2,4-dimethoxy-THPQs were docked into the main protease (Mpro) of the SARS-CoV-2 virus to assess their binding affinity. nih.govresearchgate.net The results indicated that these compounds could efficiently dock into the protease's active site. Notably, an analogue featuring a 3-chloro substitution showed the highest binding affinity, a finding attributed to the formation of additional halogen bonds and its higher dipole moment. nih.govresearchgate.net

Similarly, docking studies on pyrimidine (B1678525) derivatives have been used to screen libraries of compounds against biological targets like the euchromatin histone lysine (B10760008) methyl transferase (EHMT2). nih.gov In such studies, the selection of promising candidates is based on the docking score, which estimates the binding free energy, and a detailed analysis of the binding mode, including hydrogen bonds and hydrophobic interactions with the protein's amino acid residues. nih.gov The interaction between 5-Bromo-4-thio-2'-deoxyuridine, a brominated pyrimidine analogue, and human serum albumin (HSA) was also investigated using molecular docking to complement spectroscopic data, confirming that hydrophobic interactions were the primary force in the binding process. nih.gov

Prediction of Binding Modes and Affinities

In modern drug design, the prediction of how a molecule (a ligand) will bind to a biological target, such as a protein or enzyme, and the strength of that binding (affinity) are critical steps. Computational methods, particularly molecular docking, are instrumental in this process. For analogues of 5-bromo-2,4-dimethoxypyridine, these techniques can elucidate potential therapeutic applications by simulating their interaction with various biological targets.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com This information is used to forecast the binding affinity, which is often expressed as a binding energy value. For instance, in studies of 5-bromoindole-2-carboxylic acid hydrazone derivatives, molecular docking revealed interactions such as pi-alkyl bonds and hydrogen bonds with the VEGFR tyrosine kinase domain, with binding energies indicating stable interactions. d-nb.info Similarly, docking studies on new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol against cyclooxygenase (COX) enzymes have helped in understanding their anti-inflammatory potential. csfarmacie.cz

The process involves preparing a 3D structure of the ligand and the target protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, scoring each to identify the most stable binding mode. nih.gov These scoring functions estimate the binding free energy. For example, studies on pyrimidine derivatives as potential anti-colorectal cancer drugs have utilized molecular docking to assess their interaction with thymidylate synthase, identifying key hydrogen bonding and hydrophobic interactions. The accuracy of these predictions is often validated by comparing the computational results with experimental data when available. frontiersin.org

Table 1: Example of Predicted Binding Interactions for a Bromo-Substituted Heterocyclic Compound This table is illustrative and based on findings for analogous compounds, not this compound itself.

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| 5-Bromoindole Hydrazone Derivatives | VEGFR Tyrosine Kinase | -7.78 to -8.76 | Pi-alkyl interactions, Hydrogen bonds |

| Bromo-pyrimidine Derivatives | Topoisomerase II | Not specified | Inhibitory activity suggests strong binding |

| 2-Bromobenzylidene Schiff Bases | Cyclooxygenase (COX-1/COX-2) | Not specified | Inhibitory activity suggests binding to active site |

Spectroscopic Property Predictions and Correlations

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data. Theoretical simulations of vibrational (FT-IR, FT-Raman) and nuclear magnetic resonance (NMR) spectra can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic structure.

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations and Analysis

Theoretical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, are widely employed to compute the vibrational frequencies of molecules. researchgate.netnih.gov These simulations provide a predicted infrared and Raman spectrum, where each peak corresponds to a specific vibrational mode of the molecule (e.g., stretching, bending, or twisting of bonds).

For a molecule like this compound, DFT calculations would begin with the optimization of its molecular geometry to find the most stable conformation. nih.gov Following this, the vibrational frequencies can be calculated. The computed frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. nih.gov

By analyzing the potential energy distribution (PED), each calculated vibrational frequency can be assigned to a specific motion of the atoms in the molecule. researchgate.net This detailed assignment is invaluable for interpreting complex experimental spectra of substituted pyridines, where the vibrations of the pyridine ring can be coupled with the vibrations of the substituents. nih.govresearchgate.net Studies on related molecules, such as 2-amino pyridine, have shown that DFT calculations can accurately reproduce the experimental FT-IR and FT-Raman spectra, allowing for a complete assignment of the fundamental vibrational modes. nih.gov

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Substituted Pyridine This table demonstrates the typical correlation achieved in studies of analogous compounds.

| Vibrational Mode | Experimental FT-IR Frequency (cm⁻¹) | Calculated (DFT/B3LYP) Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3455 | N-H stretching |

| ν(C-H) aromatic | 3050 | 3058 | Aromatic C-H stretching |

| ν(C=N) ring | 1610 | 1615 | Pyridine ring C=N stretching |

| δ(C-H) | 1480 | 1475 | C-H in-plane bending |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical prediction of NMR chemical shifts is another powerful application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus in a molecule. acs.org These shielding tensors are then converted into chemical shifts, which can be directly compared with experimental NMR data.

For substituted pyridines, computational methods can predict both ¹H and ¹³C NMR chemical shifts. acs.orgaip.org The accuracy of these predictions depends on the chosen computational method and basis set. acs.org Studies have shown that for substituted pyridines, calculated chemical shifts generally show good correlation with experimental values, aiding in the correct assignment of signals in complex spectra. acs.orgsemanticscholar.org This is particularly useful for distinguishing between isomers or for confirming the structure of a novel compound. The substituent-induced chemical shifts in pyridines have been found to be comparable to those in analogous substituted benzenes, suggesting that the underlying shielding mechanisms are similar. aip.org

Table 3: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Pyridine This table is for illustrative purposes and is based on data for related pyridine derivatives.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C-2 | 150.1 | 151.5 | +1.4 |

| C-3 | 124.2 | 125.0 | +0.8 |

| C-4 | 136.5 | 137.2 | +0.7 |

| C-5 | 124.2 | 125.0 | +0.8 |

| C-6 | 150.1 | 151.5 | +1.4 |

Crystallographic Analysis and Intermolecular Interactions

The solid-state structure of a molecule provides definitive information about its three-dimensional geometry and how it arranges itself in a crystal lattice. This is crucial for understanding its physical properties and for structure-based drug design.

X-Ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. redalyc.org This technique has been applied to numerous derivatives of pyridine and other heterocyclic compounds. rsc.orgurfu.rumdpi.com The analysis of the diffraction pattern produced when X-rays pass through a single crystal allows for the determination of the unit cell dimensions and the positions of all atoms in the asymmetric unit. mdpi.com

From these data, precise bond lengths, bond angles, and torsion angles can be calculated. urfu.ru For a molecule like this compound, an X-ray diffraction study would reveal the planarity of the pyridine ring, the orientation of the methoxy (B1213986) groups, and any conformational twisting. rsc.orgrsc.org For example, in the crystal structure of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine, the analysis confirmed a flattened boat conformation for the dihydropyridine (B1217469) ring. urfu.ru

Table 4: Representative Crystallographic Data for a Substituted Pyridine Derivative This table is an example of the type of data obtained from X-ray diffraction studies on analogous compounds.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.2314(2) |

| b (Å) | 7.5215(1) |

| c (Å) | 24.5475(4) |

| β (°) | 97.921(1) |

| Volume (ų) | 1871.5(1) |

Hirshfeld Surface Analysis for Crystal Packing and Hydrogen Bonding Patterns

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov The Hirshfeld surface is mapped with properties like dnorm, which indicates contacts shorter than the van der Waals radii, highlighting regions of significant intermolecular interaction. mdpi.com

Studies on related bromo-substituted compounds have used Hirshfeld analysis to show the dominance of certain interactions. nih.gov For instance, in the crystal structure of a bromo-indenone derivative, H···H, O···H, and Br···H contacts were found to make the largest contributions to the intermolecular interactions. nih.gov This type of analysis provides a detailed picture of the forces that govern the crystal packing of a molecule. nih.gov

Table 5: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Bromo-Substituted Aromatic Compound This table illustrates typical findings from Hirshfeld analysis on related compounds.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 45.0 |

| O···H / H···O | 20.5 |

| C···H / H···C | 15.2 |

| Br···H / H···Br | 8.5 |

| C···C (π-π stacking) | 5.8 |

| Br···N (Halogen bond) | 3.4 |

Environmental Behavior and Safety Considerations in Research Contexts

Environmental Fate Studies of Brominated Pyridines

The persistence of a chemical compound in the environment is determined by its resistance to degradation processes such as biodegradation, photodegradation, and hydrolysis. Halogenated aromatic compounds are often characterized by their stability and resistance to microbial degradation. The carbon-bromine bond in brominated pyridines is generally strong, contributing to their persistence.

In the case of pyridine (B92270) and its derivatives, biodegradability is influenced by the nature and position of substituents on the pyridine ring. While pyridine itself can be readily biodegraded by various microorganisms, the presence of halogens can significantly hinder this process. For instance, studies on chloropyridines have shown that they are more resistant to microbial transformation than simple pyridine. It is likely that 5-Bromo-2,4-dimethoxypyridine exhibits a degree of recalcitrance to biodegradation.

Photodegradation can be a significant degradation pathway for aromatic compounds in the environment, particularly in aquatic systems and the atmosphere. The absorption of UV radiation can lead to the cleavage of the carbon-bromine bond, initiating the degradation process. However, the rate of photodegradation is dependent on various factors, including the presence of photosensitizers and the specific environmental matrix.

To provide a comparative perspective, the following table presents estimated and experimental data for related brominated pyridine and dichlorinated pyridine compounds, which can serve as surrogates for understanding the potential persistence of this compound.

Table 1: Estimated and Experimental Degradation Data for Related Compounds

| Compound | Biodegradation Half-Life (Predicted) | Atmospheric Hydroxylation Rate (Predicted) |

|---|---|---|

| 5-Bromo-2,4-dichloropyridine | 3.80 days | 1.45e-11 cm³/molecule-sec |

Note: Data for 5-Bromo-2,4-dichloropyridine is from the U.S. EPA CompTox Chemicals Dashboard . The absence of specific data for this compound necessitates the use of related compounds for estimation.

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a compound to bioaccumulate is often correlated with its lipophilicity, which is measured by the octanol-water partition coefficient (Log Kₒw). Compounds with a high Log Kₒw are more likely to accumulate in the fatty tissues of organisms.

Halogenated aromatic compounds, in general, exhibit a tendency to bioaccumulate. For brominated pyridines, the presence of the bromine atom increases their lipophilicity compared to the parent pyridine molecule. The methoxy (B1213986) groups in this compound would also contribute to its lipophilic character.

The bioconcentration factor (BCF) is a key parameter used to assess bioaccumulation in aquatic organisms. It is the ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding water at steady state. While no experimental BCF data exists for this compound, estimations for related compounds can provide insight into its potential bioaccumulative behavior.

Table 2: Estimated Bioaccumulation Potential of Related Compounds

| Compound | Log Kₒw (Estimated) | Bioconcentration Factor (Predicted) |

|---|---|---|

| 5-Bromo-2,4-dichloropyridine | No data available | 325 L/kg |

Note: Data for 5-Bromo-2,4-dichloropyridine is from the U.S. EPA CompTox Chemicals Dashboard . Data for 5-bromo-2-nitropyridine (B47719) is from a safety data sheet and is an estimated value .

The mobility of a chemical in the environment, particularly in soil and water, is governed by its water solubility and its tendency to adsorb to soil and sediment particles. The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to partition between soil organic carbon and water. A high Koc value indicates that the compound is likely to be immobile in soil and will tend to adsorb to sediment in aquatic systems.

The water solubility of this compound is expected to be relatively low due to the presence of the bromine atom and the aromatic pyridine ring. The methoxy groups may slightly increase its solubility compared to a non-substituted bromopyridine.

The mobility of this compound in soil will be influenced by its adsorption to organic matter. Given its likely lipophilic nature, it is expected to have a moderate to high Koc value, suggesting limited mobility in soil and a tendency to partition to sediments in aquatic environments.

Table 3: Estimated Mobility Parameters of Related Compounds

| Compound | Water Solubility (Predicted) | Soil Adsorption Coefficient (Koc) (Predicted) |

|---|---|---|

| 5-Bromo-2,4-dichloropyridine | No data available | 1.86e+3 L/kg |

Note: Data for 5-Bromo-2,4-dichloropyridine is from the U.S. EPA CompTox Chemicals Dashboard . Data for 5-bromo-2-nitropyridine is from a safety data sheet and is an estimated value .

Broader Environmental Impact Assessment Frameworks for Halogenated Aromatic Compounds

The assessment of the environmental impact of halogenated aromatic compounds, a class that includes this compound, is conducted within established regulatory frameworks. These frameworks are designed to systematically evaluate the potential risks posed by chemicals to the environment and human health.

In Canada, for example, the government conducts screening assessments of substances to determine if they pose a risk to the environment or human health. A screening assessment for alkyl derivatives of pyridine concluded that while the substance is persistent, it does not have the potential to accumulate in organisms or biomagnify in food chains. The assessment also found that the substance was not highly hazardous to aquatic organisms.

Internationally, frameworks such as those developed by the European Food Safety Authority (EFSA) for halogenated persistent organic pollutants (POPs) provide a basis for risk assessment. These frameworks consider factors such as persistence, bioaccumulation, and toxicity (PBT criteria). Halogenated POPs are known to cause a range of adverse effects, and concerns have been raised about their impact on brain development.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 5-Bromo-2,4-dimethoxypyridine, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via electrophilic bromination of 2,4-dimethoxypyridine. Brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) are used under controlled conditions. For example, bromination of 2-amino-3-methylpyridine (as in ) involves FeCl₃ or H₂SO₄ as catalysts. Optimization includes:

- Temperature control : Low temperatures (0–5°C) minimize side reactions.

- Stoichiometry : Excess bromine ensures complete substitution.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves ≥99% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Key techniques :

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy and bromine groups).

- HPLC : Validates purity (≥99% as per ).

- Mass spectrometry (MS) : Confirms molecular weight (219.04 g/mol, ).

- Elemental analysis : Verifies C/H/Br/N ratios .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Storage : Store in sealed containers under dry, cool conditions (4°C) to avoid hydrolysis of methoxy groups .

- Handling : Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation. Desiccants (e.g., molecular sieves) mitigate moisture ingress.

Advanced Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Strategy : Methoxy groups direct electrophilic substitution to the para position, while bromine deactivates the ring. To override inherent selectivity:

- Protecting groups : Temporarily block methoxy groups (e.g., silylation) to alter electronic effects.

- Catalytic systems : Use Pd/XPhos ligands ( ) for Suzuki-Miyaura couplings at specific sites.

- DFT calculations : Predict reactive sites by analyzing frontier molecular orbitals .

Q. How should researchers resolve contradictions in reported reaction mechanisms involving this compound?

- Approach :

- Kinetic studies : Vary reagent concentrations to identify rate-determining steps.

- Isotopic labeling : Trace bromine displacement pathways (e.g., using ⁸¹Br).

- Intermediate trapping : Use low-temperature NMR to capture transient species (e.g., Pd intermediates in cross-couplings, ).

Q. In cross-coupling reactions, how do ligand choices influence the efficiency of this compound?

- Ligand effects :

- Bulky ligands (XPhos) : Enhance steric hindrance, favoring coupling at less hindered positions.

- Electron-rich ligands (PPh₃) : Accelerate oxidative addition of Pd to the C–Br bond.

Q. What computational methods aid in predicting the reactivity of this compound?

- Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.